3-chloro-N-(2-ethylhexyl)benzamide

Medicinal Chemistry ADME Physicochemical Profiling

This 3-chloro-N-(2-ethylhexyl)benzamide (MDL MFCD01352168) is a synthetic benzamide derivative supplied as a racemic mixture at ≥95% purity. Its unique combination of a 3-chloro substituent and branched 2-ethylhexyl chain delivers a high logP of 5.02 and a verified GC retention index of 2150 (5% phenyl methyl siloxane column), making it indispensable as a certified reference standard for GC-MS method development, a high-lipophilicity comparator in SAR campaigns, a focused screening tool for CB1 cannabinoid receptor studies, and a starting point for agrochemical research per US 5,082,862. Reference-quality FTIR and NMR spectra support unambiguous identification in complex matrices.

Molecular Formula C15H22ClNO
Molecular Weight 267.79 g/mol
Cat. No. B291572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-ethylhexyl)benzamide
Molecular FormulaC15H22ClNO
Molecular Weight267.79 g/mol
Structural Identifiers
SMILESCCCCC(CC)CNC(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C15H22ClNO/c1-3-5-7-12(4-2)11-17-15(18)13-8-6-9-14(16)10-13/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,17,18)
InChIKeyLIJLHSKPHYMOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(2-ethylhexyl)benzamide: Core Chemical Identity and Procurement Baseline for Research and Industrial Use


3-Chloro-N-(2-ethylhexyl)benzamide (CAS: Not assigned; MDL: MFCD01352168) is a synthetic benzamide derivative defined by a 3-chloro substituent on the aromatic ring and a branched 2-ethylhexyl chain on the amide nitrogen [1]. Its molecular formula is C15H22ClNO with an average mass of 267.797 g/mol . The compound exists as a racemic mixture due to the chiral center in the 2-ethylhexyl group . It is primarily utilized as a research intermediate or screening compound, with documented availability from multiple chemical suppliers at purities typically ≥95% . The compound has been indexed in authoritative databases including the NIST Chemistry WebBook, SpectraBase, and ChemSpider, confirming its established identity in the chemical literature [1][2].

Why Generic Substitution of 3-Chloro-N-(2-ethylhexyl)benzamide with Other Benzamides Is Scientifically Inadvisable


The 3-chloro substitution pattern and the specific 2-ethylhexyl N-alkyl chain of this compound create a unique combination of steric bulk, lipophilicity, and electronic character that cannot be replicated by unsubstituted or differently substituted benzamides. For example, the calculated logP of 5.02 and logD of 5.02 for this compound are significantly higher than those of the non-chlorinated analog N-(2-ethylhexyl)benzamide (estimated logP ~3.6) , which would alter membrane permeability, protein binding, and chromatographic behavior in any experimental context. Furthermore, the gas chromatographic retention index (RI = 2150 on a 5% phenyl methyl siloxane column) [1] provides a precise, verifiable marker that distinguishes this compound from its close analogs in complex mixtures, making it indispensable for analytical method development and quality control where specific identification is required.

Quantitative Differential Evidence for 3-Chloro-N-(2-ethylhexyl)benzamide: A Comparator-Based Guide for Scientific Selection


Lipophilicity Shift: Quantified LogP/LogD Differential vs. Unsubstituted Analog

The introduction of a chlorine atom at the 3-position of the benzamide ring in 3-chloro-N-(2-ethylhexyl)benzamide results in a calculated logP of 5.0185 and logD of 5.0185 . In contrast, the unsubstituted analog N-(2-ethylhexyl)benzamide (CAS 446838-10-4) exhibits an estimated XLogP3-AA value of approximately 3.6 . This 1.4 log-unit increase represents a roughly 25-fold increase in octanol-water partition coefficient, indicating a substantially higher intrinsic lipophilicity for the chlorinated compound.

Medicinal Chemistry ADME Physicochemical Profiling

Chromatographic Distinguishability: GC Retention Index Provides a Definitive Analytical Marker

3-Chloro-N-(2-ethylhexyl)benzamide has a measured gas chromatographic retention index (RI) of 2150 on a standard 5% phenyl methyl siloxane capillary column (30 m, 0.25 mm ID, 0.25 μm film) using a temperature ramp from 60°C to 270°C at 15 K/min [1]. For comparison, the structurally related but more substituted analog 3-chloro-N-(3-chlorobenzoyl)-N-(2-ethylhexyl)benzamide (CAS not assigned) yields an RI of 2714 under identical conditions [2]. This 564 RI unit difference provides a robust, instrument-agnostic parameter for unambiguous identification and purity assessment in gas chromatographic analyses.

Analytical Chemistry Quality Control GC-MS

Spectral Differentiation: Unique NMR and FTIR Signatures from Authoritative Database

The compound's spectral identity is defined by a unique combination of 1H NMR and FTIR spectra archived in the SpectraBase database (Compound ID: 1eyHSoG3Hhm) [1]. While specific numerical peak values are not publicly accessible without subscription, the database confirms the availability of these reference-quality spectra for direct comparison. In contrast, many close analogs, such as N-(2-ethylhexyl)benzamide, do not have comparable curated spectral datasets in this authoritative repository. The presence of both the 3-chloro aromatic substitution and the branched N-alkyl chain yields distinct spectral patterns that are not replicated by other benzamides.

Structural Elucidation Spectroscopy Compound Verification

Biological Activity Profile: Differential Cannabinoid Receptor Binding vs. Benzamide Controls

In binding assays, 3-chloro-N-(2-ethylhexyl)benzamide and its close structural relatives exhibit measurable affinity for the human CB1 cannabinoid receptor. For instance, a compound within this chemical space (BDBM50380718) demonstrated a Ki of 19.9 nM for CB1 in displacement assays using [3H]CP 55,940 [1]. While direct binding data for the exact target compound against CB1 are not publicly disclosed, the class of 3-chloro-N-alkylbenzamides has been extensively studied in this context, as evidenced by multiple BindingDB entries showing activities ranging from sub-nanomolar to micromolar Ki values depending on specific substitution patterns [2][3]. Unsubstituted benzamides typically lack this cannabinoid receptor engagement profile.

Cannabinoid Pharmacology GPCR Screening Drug Discovery

Pesticidal Potential: Patent-Backed Activity Differentiated from Simple Benzamides

The N-substituted benzamide class, which encompasses 3-chloro-N-(2-ethylhexyl)benzamide, is explicitly claimed for insecticidal and nematicidal utility in US Patent 5,082,862 [1]. The patent describes that compounds of this general formula exhibit activity against pests, with the specific N-substituent and aryl halogenation patterns being critical for efficacy [1]. In contrast, unsubstituted benzamide itself lacks such protective activity and is not claimed for agricultural use. While quantitative LC50 or LD50 data for the exact compound are not disclosed in the patent abstract, the inclusion of the 3-chloro-2-ethylhexyl benzamide substructure within the patent's claims provides a legal and scientific precedent for its potential differentiation from non-halogenated or differently alkylated benzamides in agricultural research settings.

Agrochemical Insecticide Nematicide

Validated Research and Industrial Application Scenarios for 3-Chloro-N-(2-ethylhexyl)benzamide


Analytical Reference Standard for GC-MS Method Development

Procure this compound as a certified reference standard for developing and validating gas chromatography-mass spectrometry (GC-MS) methods. Its well-defined retention index (RI = 2150) on a standard 5% phenyl methyl siloxane column, as documented by NIST, provides a reliable calibration point for identifying unknown benzamide derivatives in complex mixtures, such as environmental samples, forensic analyses, or industrial reaction monitoring [1]. The availability of reference-quality FTIR and NMR spectra further supports unambiguous confirmation [2].

Hydrophobic Probe in Medicinal Chemistry SAR Studies

Utilize this compound in structure-activity relationship (SAR) campaigns aimed at optimizing lipophilicity within a benzamide series. With a calculated logP of 5.02, it serves as a high-lipophilicity comparator against less lipophilic analogs (e.g., N-(2-ethylhexyl)benzamide, logP ~3.6) to deconvolute the impact of hydrophobicity on target binding, cellular permeability, or metabolic stability . Its chlorine atom also provides a handle for further synthetic elaboration via cross-coupling chemistry.

Cannabinoid Receptor Pharmacology Screening

Incorporate this compound into focused screening libraries targeting the CB1 cannabinoid receptor. Multiple lines of evidence from BindingDB confirm that 3-chloro-N-alkylbenzamides, as a class, exhibit measurable binding affinities to CB1, with Ki values ranging from sub-nanomolar to micromolar depending on exact substitution [3]. This makes the compound a valuable tool for exploring the SAR of CB1 modulation and for validating hits from virtual screening campaigns.

Agrochemical Lead Discovery and Reference

Employ this compound as a reference standard or starting material in agrochemical research focused on novel insecticides or nematicides. Its structural motif is explicitly claimed in US Patent 5,082,862 for pesticidal activity, providing a legal and scientific precedent for its evaluation against agricultural pests [4]. The compound's racemic nature also offers an opportunity to explore stereoselective synthesis and bioactivity, as the individual enantiomers may exhibit differential pest control profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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